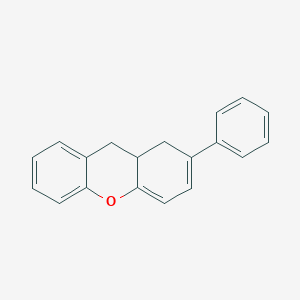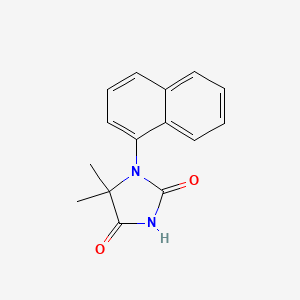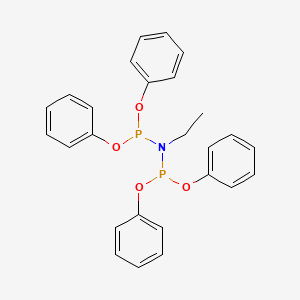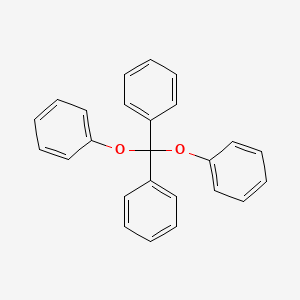![molecular formula C16H34N4O2 B14604608 1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea is an organic compound with a complex structure that includes a hydrazine group, a urea moiety, and an undecoxypropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea typically involves the reaction of hydrazine derivatives with isocyanates or carbamates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 50°C. Solvents such as dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted ureas.
Applications De Recherche Scientifique
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to enzyme inhibition. The urea moiety can interact with hydrogen bond donors and acceptors, stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(E)-hydrazinylidenemethyl]-3-(3-decoxypropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-dodecoxypropyl)urea
- 1-[(E)-hydrazinylidenemethyl]-3-(3-octoxypropyl)urea
Uniqueness
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea is unique due to its specific undecoxypropyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This distinct structure may confer advantages in certain applications, such as increased binding affinity or selectivity for specific enzymes or receptors.
Propriétés
Formule moléculaire |
C16H34N4O2 |
|---|---|
Poids moléculaire |
314.47 g/mol |
Nom IUPAC |
1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea |
InChI |
InChI=1S/C16H34N4O2/c1-2-3-4-5-6-7-8-9-10-13-22-14-11-12-18-16(21)19-15-20-17/h15H,2-14,17H2,1H3,(H2,18,19,20,21) |
Clé InChI |
QKLRPYLGYPVAGN-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCCCOCCCNC(=O)N/C=N/N |
SMILES canonique |
CCCCCCCCCCCOCCCNC(=O)NC=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)





![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)


![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)
![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)

